molecular formula C16H19FN2O3 B11609431 2-(4-Fluorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide

2-(4-Fluorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide

Cat. No.: B11609431
M. Wt: 306.33 g/mol
InChI Key: TYJXZQQAPBGZAW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-hydroxy-3,3-dimethyl-6-oxo-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a fluorophenyl group, a hydroxyl group, and a diazaspirodecane ring system. The spirocyclic structure imparts significant stability and unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)-4-hydroxy-3,3-dimethyl-6-oxo-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the spirocyclic core.

    Final modifications: Any additional functional groups are introduced in the final steps, often through substitution or addition reactions under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-(4-Fluorophenyl)-4-hydroxy-3,3-dimethyl-6-oxo-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Addition: The compound can participate in addition reactions, particularly at the double bonds, using reagents like hydrogen or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Fluorophenyl)-4-hydroxy-3,3-dimethyl-6-oxo-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, including polymers and advanced composites

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-hydroxy-3,3-dimethyl-6-oxo-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl and diazaspirodecane groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(4-Fluorophenyl)-4-hydroxy-3,3-dimethyl-6-oxo-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate include:

    3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide Hydrochloride: This compound has a similar spirocyclic structure but with different functional groups.

    2-(4-Fluorophenyl)-1,3-dimethyl-1H-perimidin-3-ium iodide: This compound shares the fluorophenyl group but has a different core structure.

The uniqueness of 2-(4-Fluorophenyl)-4-hydroxy-3,3-dimethyl-6-oxo-1,4-diazaspiro[4.5]dec-1-en-1-ium-1-olate lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C16H19FN2O3

Molecular Weight

306.33 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.5]dec-3-en-6-one

InChI

InChI=1S/C16H19FN2O3/c1-15(2)14(11-6-8-12(17)9-7-11)18(21)16(19(15)22)10-4-3-5-13(16)20/h6-9,22H,3-5,10H2,1-2H3

InChI Key

TYJXZQQAPBGZAW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2(N1O)CCCCC2=O)[O-])C3=CC=C(C=C3)F)C

Origin of Product

United States

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